molecular formula C15H9BrClNO3 B2584986 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 220966-22-3

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2584986
CAS No.: 220966-22-3
M. Wt: 366.6
InChI Key: PMESVSPWYNHNBL-UHFFFAOYSA-N
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Description

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a halogenated organic compound featuring a central isoindole-1,3-dione core substituted with a (2-bromo-4-chlorophenoxy)methyl group. Its molecular formula is C₁₅H₁₀BrClNO₃, with a molecular weight of approximately 367.5 g/mol. The isoindole-1,3-dione moiety contributes to its planar aromatic structure, while the phenoxy substituent introduces steric bulk and electronic effects due to the bromine and chlorine atoms. Crystallographic analysis of such compounds may employ refinement programs like SHELXL for structure determination .

Properties

IUPAC Name

2-[(2-bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO3/c16-12-7-9(17)5-6-13(12)21-8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMESVSPWYNHNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-bromo-4-chlorophenol with phthalic anhydride in the presence of a base, such as potassium carbonate, to form the intermediate compound. This intermediate is then reacted with formaldehyde and a suitable amine to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Molecular Weight and Polarity The bromo-chlorophenoxy derivative has the highest molecular weight (~367.5 g/mol) due to the heavy halogen atoms, while the aminophenyl analog (252.28 g/mol) is lighter . The thiazole-containing compound (~389.25 g/mol) includes a hydrobromide salt, enhancing its ionic character and solubility . In contrast, the aminophenyl group introduces polarity via the amine (-NH₂), favoring interactions with hydrophilic environments .

Functional Group Diversity Halogenated Phenoxy Group: The target compound’s bromine and chlorine atoms act as electron-withdrawing groups, stabilizing the aromatic ring and directing electrophilic substitution reactions. This contrasts with the electron-donating amine group in the aminophenyl analog, which may enhance reactivity in nucleophilic or coupling reactions . Thiazole Ring: The thiazole-containing derivative introduces a heterocyclic sulfur atom, which could confer unique coordination properties or antimicrobial activity. The hydrobromide salt further modifies solubility and stability .

Purity and Synthetic Considerations The thiazole derivative is reported with 95% purity, suggesting robust synthetic protocols for its preparation . No purity data are available for the other compounds, though halogenated analogs often require rigorous purification due to byproducts from halogenation reactions.

Potential Applications Bromo-chlorophenoxy Derivative: Suited for applications requiring hydrophobic interactions, such as enzyme inhibition or polymer additives. Aminophenyl Analog: Potential use in drug design for targeting amine-reactive biomolecules or as a synthetic intermediate . Thiazole Hydrobromide: Likely explored for antimicrobial or antiviral activity, leveraging the thiazole ring’s bioactivity .

Biological Activity

The compound 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a bromine and chlorine substituent on the phenoxy group, which may influence its biological interactions. The molecular formula is C12_{12}H8_{8}BrClN1_{1}O3_{3}, and its structural characteristics are essential for understanding its reactivity and biological effects.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Targets : Many isoindole derivatives have been shown to interact with specific proteins involved in cell signaling pathways. For example, they may inhibit kinases or other enzymes critical for cancer cell proliferation.
  • Antioxidant Activity : Some studies suggest that this compound could possess antioxidant properties, reducing oxidative stress in cells.
  • Cytotoxic Effects : Preliminary data indicate that this compound can induce cytotoxicity in various cancer cell lines, potentially making it a candidate for anticancer therapy.

Anticancer Activity

A study assessing the cytotoxic effects of similar compounds found that derivatives with halogen substitutions exhibited significant activity against several cancer cell lines (IC50_{50} values ranging from 10 µM to 30 µM). The presence of bromine and chlorine in the structure is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Cell LineIC50_{50} (µM)Reference
A431 (epidermoid carcinoma)<20
Jurkat (T-cell leukemia)<15
U251 (glioblastoma)<25

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine has been correlated with enhanced antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited the growth of various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Further research is needed to establish optimal dosing regimens and long-term effects.

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